molecular formula C21H20N4O3 B11681574 N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11681574
M. Wt: 376.4 g/mol
InChI Key: GHIWMLGQIJVCJU-LPYMAVHISA-N
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Description

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a hydroxyphenyl group

Preparation Methods

The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base to form a chalcone intermediate. The chalcone is then subjected to further reactions to introduce the pyrazole and hydrazide functionalities.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the pyrazole ring can yield dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, further diversifying the compound’s chemical properties.

Scientific Research Applications

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has shown promise as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.

In medicine, this compound is being investigated for its anti-inflammatory, antinociceptive, and hypoglycemic effects . Its ability to interact with specific molecular targets, such as cyclooxygenase enzymes and transient receptor potential channels, makes it a candidate for drug development. Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of more potent and selective compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . By binding to the active site of these enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Additionally, the compound’s interaction with transient receptor potential channels, such as TRPA1, modulates pain perception and nociceptive behavior . This dual mechanism of action contributes to its potential therapeutic effects in conditions involving inflammation and pain.

Comparison with Similar Compounds

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as chalcones and pyrazole derivatives. Chalcones, for example, share a similar structural motif with the compound and exhibit a range of biological activities, including anti-inflammatory and anticancer properties .

Pyrazole derivatives, on the other hand, are known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The unique combination of functional groups in N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide sets it apart from these compounds, offering a distinct profile of chemical reactivity and biological activity.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-3-5-15-6-4-7-16(20(15)26)13-22-25-21(27)19-12-18(23-24-19)14-8-10-17(28-2)11-9-14/h3-4,6-13,26H,1,5H2,2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

GHIWMLGQIJVCJU-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC(=C3O)CC=C

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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